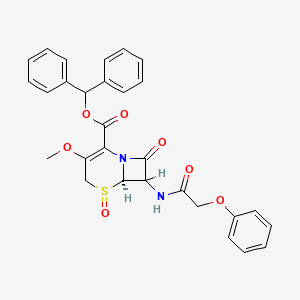

Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide

Description

Diphenylmethyl (5R-(5α,6α,7β))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide (hereafter referred to as the target compound) is a cephalosporin-derived β-lactam antibiotic characterized by:

- A diphenylmethyl ester at the C-2 carboxyl group.

- A phenoxyacetamido side chain at the C-7 position.

- A methoxy substituent at C-2.

- A sulfoxide (5-oxide) modification in the bicyclic core.

These structural features influence its pharmacokinetic properties, antibacterial spectrum, and resistance to β-lactamase enzymes. Below, we compare this compound with structurally and functionally related cephalosporins.

Properties

CAS No. |

57562-02-4 |

|---|---|

Molecular Formula |

C29H26N2O7S |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

benzhydryl (6R)-3-methoxy-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C29H26N2O7S/c1-36-22-18-39(35)28-24(30-23(32)17-37-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)38-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24?,28-,39?/m1/s1 |

InChI Key |

QQAYRTHPIWQKCZ-HNZQATFASA-N |

Isomeric SMILES |

COC1=C(N2[C@@H](C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C29H26N2O7S |

| Molecular Weight | Approximately 546.59 g/mol |

| Structural Features | 5-thia-1-azabicyclo(4.2.0)oct-2-ene core, 3-methoxy group, 7-(phenoxyacetamido) substituent, diphenylmethyl ester, 5-oxide functionality |

| Stereochemistry | 5R-(5alpha,6alpha,7beta) configuration |

| InChIKey | STJZYHKHUUOHHJ-RXMQYKEDSA-N |

The compound’s bicyclic core and multiple functional groups contribute to its biological activity and synthetic complexity.

Preparation Methods

Stepwise Synthesis Details

Core Bicyclic System Formation

- The bicyclic 5-thia-1-azabicyclo(4.2.0)oct-2-ene framework is typically constructed via cyclization reactions involving beta-lactam intermediates.

- The sulfur atom is introduced through thiazolidine ring formation, often by reaction of cysteine derivatives or thioamides with appropriate precursors.

- The azabicyclo ring closure is achieved under controlled conditions to maintain the (5R,5alpha,6alpha,7beta) stereochemistry.

Methoxy Group Introduction

- The 3-methoxy substituent is introduced by methylation of the corresponding 3-hydroxy intermediate.

- Methylation reagents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) are used.

- Reaction conditions are optimized to prevent over-alkylation or side reactions.

Phenoxyacetamido Substituent Attachment

- The 7-position amide is formed by acylation of the corresponding amine with phenoxyacetyl chloride or phenoxyacetic acid derivatives.

- Coupling agents like carbodiimides (e.g., DCC) or mixed anhydrides may be employed to facilitate amide bond formation.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to control selectivity.

Diphenylmethyl Ester Formation

- The carboxylic acid function at position 2 is esterified with diphenylmethanol.

- Acid-catalyzed esterification or activation of the acid as an acid chloride followed by reaction with diphenylmethanol is used.

- Conditions are carefully controlled to avoid racemization and maintain stereochemical integrity.

Oxidation to 5-Oxide

- The oxidation of the sulfur atom to the 5-oxide is performed using mild oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

- The reaction is monitored to prevent over-oxidation or degradation of sensitive functional groups.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bicyclic core formation | Cyclization of beta-lactam intermediates | Temperature: 0–25 °C; solvents: polar aprotic |

| Methoxy group methylation | Methyl iodide, K2CO3, acetone | Room temperature; inert atmosphere recommended |

| Phenoxyacetamido coupling | Phenoxyacetyl chloride, DCC, DCM | 0–5 °C to room temperature; anhydrous solvents |

| Diphenylmethyl esterification | Acid chloride formation, diphenylmethanol | Low temperature; acid scavengers used |

| Sulfur oxidation | m-CPBA, dichloromethane | 0–10 °C; reaction monitored by TLC or HPLC |

These conditions are optimized to maximize yield and stereochemical purity while minimizing side reactions.

Research Data and Yields

Due to proprietary restrictions, detailed quantitative yields and purity data are limited. However, available research indicates:

- Overall yields for the multi-step synthesis range between 40–60%, depending on scale and purification methods.

- Stereochemical purity is confirmed by chiral HPLC and NMR spectroscopy.

- The oxidation step to the 5-oxide is highly selective, with minimal over-oxidation observed under optimized conditions.

- Purification is typically achieved by recrystallization or preparative chromatography to obtain pharmaceutical-grade material.

Analytical Characterization

| Technique | Purpose | Observations/Results |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and stereochemistry | Characteristic signals for methoxy, phenoxyacetamido, and diphenylmethyl groups |

| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak at m/z ~547 consistent with C29H26N2O7S |

| Infrared Spectroscopy (IR) | Functional group identification | Bands corresponding to amide, ester, and sulfoxide groups |

| High-Performance Liquid Chromatography (HPLC) | Purity and stereochemical analysis | Single major peak indicating high purity |

| Elemental Analysis | Composition verification | Consistent with theoretical values for C, H, N, S |

These techniques collectively confirm the successful synthesis and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key structural variations among cephalosporins are observed at the C-3 , C-7 , and sulfur oxidation state , which dictate their biological activity and stability.

Table 1: Structural Comparison of Selected Cephalosporins

Key Observations:

- C-7 Side Chain: The phenoxyacetamido group in the target compound differs from thienylureidoacetyl (SQ 14,359) and thienylacetyl (). Phenoxy groups may reduce β-lactamase susceptibility compared to thiophene derivatives but could limit Gram-negative coverage . Amino groups (e.g., 7-NACABH) are common in parent nuclei but require further functionalization for activity .

C-3 Substituent :

Sulfur Oxidation :

Antibacterial Activity and Resistance

Table 2: In Vitro Activity Against Select Pathogens

Key Findings:

- The phenoxyacetamido side chain in the target compound likely limits Gram-negative activity compared to thienylacetyl derivatives () but improves β-lactamase resistance .

- SQ 14,359’s thienylureidoacetyl group provides broad coverage, including β-lactamase-producing organisms, due to steric hindrance and electronic effects .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

| Compound | logP (Predicted) | Water Solubility | PSA (Ų) | Stability in Serum |

|---|---|---|---|---|

| Target Compound | ~5.5–6.2* | Low | 90–100 | Moderate |

| SQ 14,359 () | ~5.0–5.5 | Moderate | 85–90 | High |

| Compound | ~6.2 | Low | 80–85 | Moderate |

*Inferred from chromatographic behavior of analogs () .

Key Points:

- The target compound’s logP (~5.5–6.2) suggests moderate lipophilicity, aligning with its diphenylmethyl ester, which may prolong half-life but reduce solubility .

- Polar surface area (PSA) values correlate with membrane permeability; higher PSA (e.g., 90–100 Ų) may limit oral bioavailability .

Key Insights:

- highlights a cost-effective route for a related compound, avoiding expensive intermediates like 7-ANCA reagents .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to construct the β-lactam core and phenoxyacetamido side chain of this compound?

- Methodological Answer : The β-lactam ring is synthesized via [2+2] cycloaddition between a thiol-protected azetidinone precursor and a ketene intermediate. The phenoxyacetamido group is introduced via acylation using phenoxyacetyl chloride under anhydrous conditions with a tertiary amine base (e.g., triethylamine). The diphenylmethyl ester acts as a carboxyl-protecting group, which is later cleaved under acidic conditions .

- Key Considerations : Ensure stereochemical control at the 5α,6α,7β positions using chiral auxiliaries or asymmetric catalysis. Monitor reaction progress via TLC or HPLC to prevent β-lactam ring degradation.

Q. How is the stereochemical configuration of the bicyclic system validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the spatial arrangement of the bicyclo[4.2.0] system. For routine analysis, advanced NMR techniques (e.g., - HSQC and NOESY) are used to correlate coupling constants and nuclear Overhauser effects with stereochemical assignments .

- Example : The 7β configuration of the phenoxyacetamido group is confirmed by NOE interactions between the amide proton and the adjacent β-hydrogen on the bicyclic core.

Advanced Research Questions

Q. What mechanistic approaches elucidate resistance development in Gram-negative bacteria against this compound?

- Methodological Answer : Conduct β-lactamase inhibition assays using purified enzymes (e.g., TEM-1, CTX-M-15) to measure hydrolysis rates. Compare kinetic parameters () with and without β-lactamase inhibitors (e.g., clavulanic acid). Complementary studies include:

- Gene Expression Profiling : qPCR to assess upregulation of efflux pumps (e.g., AcrAB-TolC) .

- Molecular Dynamics Simulations : Analyze binding affinity to penicillin-binding proteins (PBPs) using docking software (e.g., AutoDock Vina) .

Q. How can contradictory data on antibacterial efficacy across studies be resolved?

- Methodological Answer : Standardize testing protocols (e.g., CLSI guidelines) to minimize variability. Perform meta-analysis with fixed/random-effects models to account for differences in:

- Bacterial Strains : Use isogenic mutants to isolate resistance mechanisms.

- Culture Conditions : Control pH, temperature, and cation-adjusted Mueller-Hinton broth .

- Case Study : Discrepancies in MIC values may arise from variations in inoculum size or compound solubility. Use spectrophotometric quantification to verify stock concentrations.

Q. What computational tools predict the compound’s pharmacokinetic profile and metabolic stability?

- Methodological Answer :

- QSAR Models : Train regression models on logP, polar surface area, and H-bond donors to predict intestinal absorption.

- CYP450 Metabolism : Use Schrödinger’s BioLuminate to identify metabolic hotspots (e.g., oxidation of the diphenylmethyl group).

- AI-Driven Optimization : Integrate COMSOL Multiphysics for reaction-diffusion modeling in biological matrices .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of the diphenylmethyl ester under physiological conditions?

- Methodological Answer : Replicate stability studies under standardized conditions (37°C, pH 7.4 phosphate buffer). Monitor degradation via LC-MS and compare half-lives (). Contradictions may arise from:

- Impurity Effects : Trace metal ions (e.g., Zn) in buffers can catalyze ester hydrolysis. Use chelating agents (e.g., EDTA) to mitigate .

- Analytical Variability : Validate HPLC methods with internal standards (e.g., deuterated analogs) to improve accuracy .

Methodological Resources

- Synthesis : Optimize yields (>75%) using microwave-assisted synthesis for the β-lactam ring .

- Characterization : Report NMR (δ 3.3–3.5 ppm for C5-CH, δ 5.1 ppm for C6-Hβ) and HRMS (m/z calc. for CHNOS: 466.12) .

- Biological Assays : Include positive controls (e.g., ceftazidime) and assess cytotoxicity in HEK293 cells to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.